molecular formula C10H7NO3S B6386272 6-Hydroxy-5-(thiophen-3-YL)nicotinic acid CAS No. 1261995-77-0

6-Hydroxy-5-(thiophen-3-YL)nicotinic acid

Cat. No.: B6386272
CAS No.: 1261995-77-0
M. Wt: 221.23 g/mol
InChI Key: ZTWYSIHTHAFXOR-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(thiophen-3-YL)nicotinic acid is a chemical compound with the molecular formula C10H7NO3S and a molecular weight of 221.23 g/mol This compound is characterized by the presence of a hydroxyl group at the 6th position and a thiophene ring at the 5th position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-(thiophen-3-YL)nicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and purity. Additionally, biocatalytic routes using genetically engineered microorganisms have been explored for the production of similar compounds .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-5-(thiophen-3-YL)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Hydroxy-5-(thiophen-3-YL)nicotinic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(thiophen-3-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and thiophene ring play crucial roles in its binding to target proteins and enzymes. This interaction can modulate various biological processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy-5-(thiophen-3-YL)nicotinic acid is unique due to the presence of both a hydroxyl group and a thiophene ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-oxo-5-thiophen-3-yl-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-9-8(6-1-2-15-5-6)3-7(4-11-9)10(13)14/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWYSIHTHAFXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686911
Record name 6-Oxo-5-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-77-0
Record name 6-Oxo-5-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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